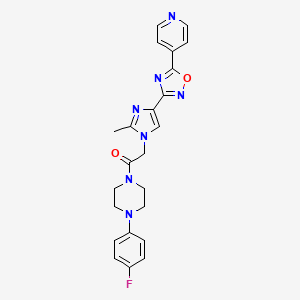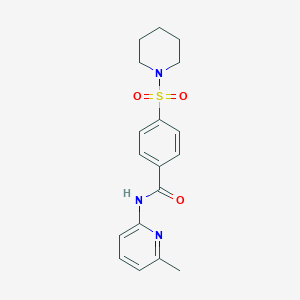![molecular formula C11H12ClN3 B2777105 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine CAS No. 1695769-33-5](/img/structure/B2777105.png)
1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole compounds are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a 2-chloro-4-methylphenylmethyl group. Detailed structural analysis usually requires techniques like NMR or X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing novel bidentate ligands and their complexes, exploring the potential for creating materials with unique chemical and physical properties. For example, Jadeja and Shah (2007) synthesized a series of novel bidentate pyrazolone-based Schiff base ligands, characterized by elemental analysis, IR, and NMR data, and proposed suitable distorted octahedral structures for the resulting vanadium Schiff base complexes (Jadeja & Shah, 2007). This study highlights the versatility of pyrazolone derivatives in coordinating with metals to form complexes with potential applications in catalysis and materials science.
Exploring Structural and Reactivity Patterns
Investigations into the reactivity and structural characteristics of pyrazolone derivatives have led to a deeper understanding of their chemical behavior. For instance, Koyioni et al. (2014) reinvestigated the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, providing insight into the reaction conditions that favor the formation of different products (Koyioni et al., 2014). Such studies are crucial for developing synthetic methodologies that can be employed in the design of compounds with desired biological or physical properties.
Potential Biological Activities
The synthesis and characterization of pyrazole derivatives also aim at evaluating their biological activities. Research in this area explores the potential use of these compounds in developing new therapeutic agents. For instance, Titi et al. (2020) synthesized and characterized pyrazole derivatives, investigating their structure and potential biological activity against breast cancer and microbes. The study utilized various spectroscopic techniques and theoretical calculations to understand the origin of biological activity (Titi et al., 2020). Such research is indicative of the ongoing efforts to harness the chemical diversity of pyrazolone derivatives for pharmaceutical applications.
Materials Science Applications
Beyond biological activities, pyrazole derivatives have been explored for their potential applications in materials science, such as corrosion inhibitors. Chetouani et al. (2005) studied the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating their efficiency as corrosion inhibitors (Chetouani et al., 2005). This research exemplifies the utility of pyrazolone derivatives in protecting metals from corrosion, which has significant implications for industrial applications.
Mecanismo De Acción
Target of Action
The primary targets of 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites, leading to their death .
Pharmacokinetics
Like most drugs, its adme (absorption, distribution, metabolism, and excretion) properties would play a crucial role in its bioavailability and therapeutic efficacy .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-2-3-9(11(12)4-8)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVGZHPXGMUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
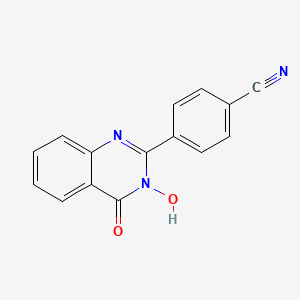
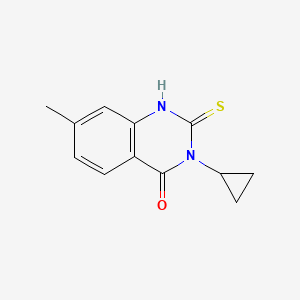
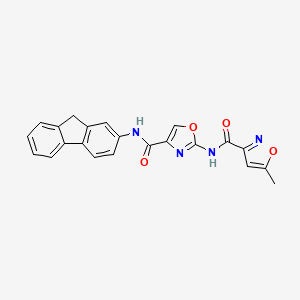
![Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2777027.png)
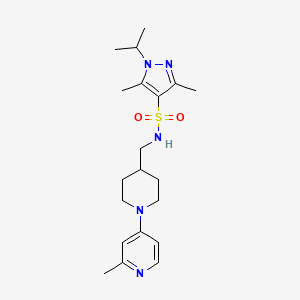

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2777037.png)
![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)
